[2-(2-Bromo-5-chlorophenyl)ethyl](2-methoxyethyl)amine
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Overview
Description
2-(2-Bromo-5-chlorophenyl)ethylamine is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with an ethylamine side chain and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)ethylamine typically involves multiple steps:
Halogenation: The starting material, 2-phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Alkylation: The intermediate product is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorophenyl)ethylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies:
Biochemical Research: Used as a probe to study biochemical pathways and interactions.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)ethylamine
- 2-(2-Bromo-5-iodophenyl)ethylamine
- 2-(2-Bromo-5-methylphenyl)ethylamine
Uniqueness
- Halogen Substitution : The specific combination of bromine and chlorine atoms provides unique reactivity and binding properties.
- Functional Groups : The presence of both an ethylamine and a methoxyethyl group offers versatility in chemical reactions and potential applications.
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-N-(2-methoxyethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-15-7-6-14-5-4-9-8-10(13)2-3-11(9)12/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJBAACLIPTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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